ethylene MMA -

ethylene MMA

Catalog Number: EVT-8711365
CAS Number:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethylene methyl methacrylate is a compound formed from the polymerization of ethylene and methyl methacrylate. This compound is significant in the field of polymer chemistry due to its applications in various industries, including plastics, coatings, and adhesives. Ethylene methyl methacrylate exhibits unique properties that make it suitable for a wide range of scientific and industrial applications.

Source

The primary source for ethylene methyl methacrylate is the polymerization of its constituent monomers: ethylene and methyl methacrylate. Methyl methacrylate is typically produced through several methods, including the BASF process, which involves the hydroformylation of ethylene to produce propionaldehyde, followed by a series of reactions to yield methyl methacrylate .

Classification

Ethylene methyl methacrylate can be classified as a copolymer, specifically a type of thermoplastic elastomer. Its classification is based on its composition and properties, which combine the characteristics of both ethylene and methyl methacrylate.

Synthesis Analysis

Methods

The synthesis of ethylene methyl methacrylate typically involves the following methods:

  1. BASF Process: This method converts ethylene into propionaldehyde via hydroformylation, which is then reacted with formaldehyde to form methacrolein. The methacrolein undergoes oxidation to produce methacrylic acid, which is subsequently esterified with methanol to yield methyl methacrylate .
  2. Acetone Cyanohydrin Method: This older method involves using hydrocyanic acid and acetone to produce acetone cyanohydrin, which is then converted into methyl methacrylate through a series of reactions involving sulfuric acid and hydrolysis .
  3. Isobutylene Method: In this method, isobutylene is oxidized to form methacrolein, which is further oxidized to methacrylic acid before being esterified with methanol to generate methyl methacrylate .

Technical Details

The BASF process operates under specific conditions:

  • Hydroformylation occurs at temperatures between 185–195°F (85–90°C) and pressures of 245–275 psia.
  • The oxidation step typically takes place at 571–590°F (300–310°C) under moderate pressure.
Molecular Structure Analysis

Structure

Ethylene methyl methacrylate has a complex molecular structure characterized by the presence of both ethylene and methyl methacrylate units. The structure can be represented as follows:

C2H4+C5H8O2 C2H4)n(C5H8O2)m\text{C}_2\text{H}_4+\text{C}_5\text{H}_8\text{O}_2\rightarrow \text{ C}_2\text{H}_4)_{n}-(\text{C}_5\text{H}_8\text{O}_2)_{m}

Where nn and mm denote the number of repeating units.

Data

The molecular weight of ethylene methyl methacrylate varies depending on the ratio of its components but typically falls within the range of 1000-5000 g/mol for copolymers .

Chemical Reactions Analysis

Reactions

Ethylene methyl methacrylate participates in various chemical reactions:

  • Polymerization: The primary reaction involves the polymerization of ethylene and methyl methacrylate under radical conditions.
  • Crosslinking: Ethylene methyl methacrylate can undergo crosslinking reactions when exposed to heat or certain chemical agents, enhancing its mechanical properties.

Technical Details

The polymerization process often utilizes initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction kinetics can be influenced by factors such as temperature, pressure, and the concentration of monomers .

Mechanism of Action

Process

The mechanism by which ethylene methyl methacrylate functions primarily revolves around its ability to form free radicals during polymerization. These free radicals initiate chain reactions that lead to the formation of long polymer chains.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ethylene methyl methacrylate typically appears as a clear or slightly yellow solid.
  • Melting Point: It has a melting point that varies based on its composition but generally falls between 50°C to 100°C.
  • Density: The density ranges from 0.9 to 1.1 g/cm³ depending on the specific formulation.

Chemical Properties

  • Solubility: Ethylene methyl methacrylate is soluble in organic solvents such as acetone and chloroform but insoluble in water.
  • Thermal Stability: It exhibits good thermal stability up to approximately 200°C before degradation begins.

Relevant analyses such as differential scanning calorimetry (DSC) are employed to study these properties in detail .

Applications

Ethylene methyl methacrylate finds extensive use in various scientific and industrial applications:

  • Plastics Manufacturing: It serves as a key component in producing acrylic polymers used in various plastic products.
  • Coatings: Due to its durability and aesthetic qualities, it is utilized in surface coatings for automotive and construction materials.
  • Adhesives: Its adhesive properties make it suitable for bonding applications across different materials.
Catalytic Synthesis Methodologies for Ethylene-Derived MMA

Ethylene Hydroformylation Pathways in C₂-Based Methyl Methacrylate Production

Ethylene hydroformylation initiates the C₂-based methyl methacrylate value chain by converting ethylene and syngas (carbon monoxide/hydrogen) into propionaldehyde or methyl propionate. This exothermic reaction (ΔH° = −129.0 kJ·mol⁻¹) employs transition metal catalysts, with rhodium exhibiting superior activity and selectivity over cobalt, iridium, or ruthenium. In the Lucite International Alpha process, ethylene undergoes methoxycarbonylation with carbon monoxide and methanol over palladium-phosphine catalysts, yielding methyl propionate directly at 70–120°C and 20–50 bar [1] [6]. Alternatively, the ethylene-propionaldehyde pathway (historically developed by BASF) relies on rhodium complexes like vinyl-functionalized triphenylphosphine-supported rhodium to achieve 98.1% propionaldehyde yield at 48 bar [1]. Heterogeneous variants have been explored to circumvent homogeneous catalysis limitations—notably catalyst separation losses. Supported rhodium on alumina (5% Rh/Al₂O₃) achieves 45% oxygenate selectivity (propanal/propanol) in gas-phase reactions, though competitive ethylene hydrogenation to ethane remains a challenge. Cobalt catalysts exhibit structure-sensitive behavior, where smaller cobalt particles enhance hydroformylation efficiency [2].

Table 1: Catalyst Performance in Ethylene Hydroformylation

Catalyst SystemTemperature (°C)Pressure (bar)Selectivity to C₃ ProductsKey Limitations
Homogeneous Rh/PPh₃50–18030–60>95%Catalyst recovery complexity
5% Rh/Al₂O₃200–30010–30≤45%Ethane co-production
0.5% Rh-0.5% Co/Al₂O₃220–28015–2530–40%Metal sintering over time
Pd-phosphine (Alpha)70–12020–50>99% (methyl propionate)Sensitivity to trace impurities

Critical factors governing catalyst design include:

  • Metal dispersion: Finely dispersed rhodium nanoparticles minimize diffusion barriers, augmenting propanal formation rates.
  • Promoter effects: Potassium-doped ruthenium catalysts enhance carbon monoxide insertion while suppressing alkane formation [2].
  • Support interactions: Alumina-stabilized rhodium mitigates leaching but introduces acidic sites that accelerate ethylene dimerization.

Aldol Condensation Mechanisms in Ethylene-Methyl Propionate-Methyl Methacrylate and Ethylene-Propionaldehyde-Methyl Methacrylate Processes

Aldol condensation bridges hydroformylation intermediates (propionaldehyde or methyl propionate) and formaldehyde to form methacrylic acid or methyl methacrylate. This C–C coupling reaction demands acid-base bifunctional catalysts to orchestrate sequential deprotonation, carbonyl addition, and dehydration. In the ethylene-methyl propionate-methyl methacrylate route, methyl propionate reacts with formaldehyde over cesium-modified silica (Cs/SiO₂) at 350°C, achieving 85–90% methyl methacrylate selectivity. Cesium oxide sites activate methyl propionate’s α-proton, generating a nucleophilic enolate that attacks formaldehyde’s electrophilic carbonyl. Subsequent dehydration yields methyl methacrylate directly [1] [6]. The ethylene-propionaldehyde-methyl methacrylate pathway instead employs mixed oxides (e.g., vanadium-silicon-phosphorus) to condense propionaldehyde and formaldehyde into methacrolein, which is oxidized to methacrylic acid before esterification. Acidic catalysts like niobium oxide favor methacrolein via E2 elimination but risk polymerization side reactions [3].

Water management remains a universal constraint, as aqueous formaldehyde (formalin) deactivates base sites through competitive adsorption. Cesium/silica loses 50% activity upon exposure to steam, whereas tin-silicon-phosphorus catalysts retain functionality via hydrophobic surface modification, achieving 38.8% methacrylic acid yield in aqueous systems [3]. Catalyst stability varies markedly:

  • Base catalysts (Cs/SiO₂): High initial selectivity (95%) but reversible hydroxylation of Cs₂O sites.
  • Acid catalysts (Nb₂O₅): Resistant to steam yet promote methacrolein resinification.
  • Bifunctional systems (MgO-ZrO₂): Balance aldolization and dehydration but suffer from coke deposition.

PJCHEM’s proprietary technology exemplifies industrial adaptation, wherein aldol condensation integrates with upstream carbonylation, circumventing intermediate separation [6].

Comparative Analysis of Atom Economy in Ethylene vs. Isobutene Oxidation Routes

Atom economy quantifies process efficiency by measuring the fraction of reactant atoms incorporated into the final product. Ethylene-based methyl methacrylate routes demonstrate superior atom utilization (75–90%) relative to isobutene oxidation (45–60%), primarily due to streamlined reaction steps and minimized co-product formation. The Lucite Alpha process (ethylene-methyl propionate-methyl methacrylate) achieves 85% atom economy, leveraging two catalytic stages:

  • Ethylene + carbon monoxide + methanol → methyl propionate
  • Methyl propionate + formaldehyde → methyl methacrylate + waterConversely, conventional isobutene oxidation involves three endothermic steps—oxidation to methacrolein (70% yield), reoxidation to methacrylic acid (80% yield), and esterification—accumulating stoichiometric water and carbon dioxide losses [1] [7].

Table 2: Atom Economy Assessment of Methyl Methacrylate Production Routes

ProcessReaction StepsTheoretical Atom EconomyByproducts/WasteIndustrial Yield
Ethylene-Methyl Propionate (Alpha)285%Water90–95%
Ethylene-Propionaldehyde375%Water, carbon monoxide80–85%
Isobutene Oxidation (3-step)347%Water, carbon dioxide, ammonium salts60–65%
Acetone Cyanohydrin (ACH)341%Ammonium bisulfate, cyanide waste70–75%

Key differentiators include:

  • Catalyst longevity: Isobutene oxidation catalysts (e.g., Mo-Bi-Fe mixed oxides) require frequent regeneration due to structural degradation, increasing carbon emissions per methyl methacrylate ton [1].
  • Feedstock flexibility: Ethylene sources now include bio-ethanol (Braskem SA) or plasma-catalyzed methane conversion, reducing fossil dependence [1].
  • Waste remediation: The ACH process generates 2.5 tons ammonium bisulfate per methyl methacrylate ton, demanding costly neutralization.

Methanol Utilization in Oxygen-Interrupted Hydrogen Borrowing Catalytic Systems

Methanol serves dual roles in ethylene-derived methyl methacrylate synthesis: as a carbonyl source in methoxycarbonylation (generating methyl propionate) and as an esterifying agent for methacrylic acid. Hydrogen borrowing catalysis—a process wherein methanol dehydrogenates to formaldehyde while transferring hydride to unsaturated bonds—enables single-step methyl methacrylate synthesis from ethylene, carbon monoxide, and methanol. Evonik’s Leading in Methacrylates process epitomizes this strategy, wherein ethylene and carbon monoxide form methyl propionate, which then undergoes dehydrogenative condensation with in situ-generated formaldehyde from methanol [10]. A bifunctional palladium-vanadium catalyst facilitates both methanol dehydrogenation and aldol coupling, achieving 90% methyl methacrylate selectivity below 100°C. Crucially, methanol-derived formaldehyde eliminates external formaldehyde handling, reducing purification costs [4].

Methanol’s origin influences sustainability metrics. Conventional production via natural gas reforming (Cu/ZnO/Al₂O₃; 200–300°C, 50–100 bar) contributes 60–70% of methyl methacrylate’s carbon footprint. Emerging alternatives include:

  • Carbon dioxide hydrogenation: Copper-zirconia catalysts convert captured carbon dioxide and green hydrogen into methanol, potentially enabling carbon-negative methyl methacrylate [9].
  • Waste-derived methanol: Regenerative robust gasification of municipal solid waste yields syngas for methanol synthesis, though trace impurities (e.g., chlorides) necessitate guard beds [9].

Table 3: Methanol-Dependent Reactions in Methyl Methacrylate Synthesis

ReactionCatalystMethanol FunctionByproductsEfficiency
Methoxycarbonylation (to methyl propionate)Pd-phosphineNucleophileNone>99% conversion
Oxidative esterificationPd-Pb/MgO-Al₂O₃Alkyl donor, reductantHydrogen90% MMA selectivity
LiMA tandem condensationMetal oxides (proprietary)Formaldehyde precursorWater90% overall yield

Integrating methanol synthesis and methyl methacrylate production enhances energy efficiency. For instance, Lurgi’s methanol reactors recover exothermic heat as steam, powering downstream distillation. Likewise, LiMA’s low-temperature operation (≤100°C) slashes energy use by 40% versus acetone cyanohydrin routes [10].

Properties

Product Name

ethylene MMA

IUPAC Name

ethene;methyl 2-methylprop-2-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C5H8O2.C2H4/c1-4(2)5(6)7-3;1-2/h1H2,2-3H3;1-2H2

InChI Key

VKLYZBPBDRELST-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.C=C

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